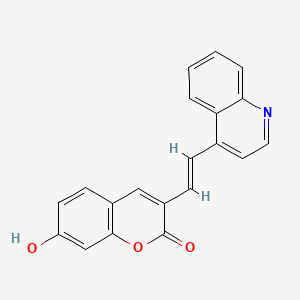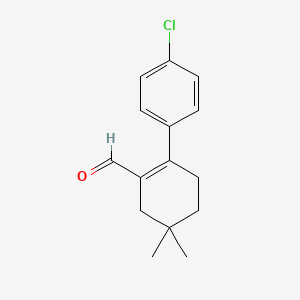![molecular formula C25H18N2 B8221135 10H,10'H-9,9'-Spirobi[acridine]](/img/structure/B8221135.png)
10H,10'H-9,9'-Spirobi[acridine]
説明
10H,10'H-9,9'-Spirobi[acridine] is a useful research compound. Its molecular formula is C25H18N2 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10H,10'H-9,9'-Spirobi[acridine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10H,10'H-9,9'-Spirobi[acridine] including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Application in Organic Light-Emitting Diodes (OLEDs)
10H,10'H-9,9'-Spirobi[acridine] has been utilized in the development of blue thermally activated delayed fluorescence (TADF) emitters. These emitters show promising applications in solution-processed organic light-emitting diodes. Research demonstrates that molecules containing 10H-spiro[acridine-9,9′-fluorene] exhibit large dihedral angles between their units, contributing to small energy gaps and distinct TADF characteristics. This property is beneficial for creating efficient OLEDs with high photoluminescent quantum yields and blue emissions, making them applicable in display technologies (Chen et al., 2021).
Use in Spirocyclic Host Materials
Spirocyclic compounds like 10H,10'H-9,9'-Spirobi[acridine] are increasingly attractive for use as host materials in organic optoelectronic devices. Research has shown that dispirocycles, including 10,10''-diphenyl-10H,10''H-dispiro[acridine-9,9'-anthracene-10',9''-acridine], are effective for constructing high-performance host materials. These materials exhibit significant electroluminescent performances in devices, indicating their potential for developing efficient organic light-emitting diodes (Liu et al., 2019).
Application in Host-Guest Compounds
10H,10'H-9,9'-Spirobi[acridine] has been identified as a new class of host compounds due to its ability to form hydrophobic cages in crystal structures. This property is significant for the creation of host-guest compounds, which have applications in molecular recognition and encapsulation (Ooishi et al., 2002).
Use in Solar Cell Technology
In the field of solar cell technology, asymmetrically substituted 10H,10'H-9,9'-spirobi[acridine] derivatives have been used as hole-transporting materials for perovskite solar cells. These materials have shown to improve hole mobility and power conversion efficiency, making them a viable alternative to traditional materials used in solar cell construction (Xia et al., 2022).
特性
IUPAC Name |
9,9'-spirobi[10H-acridine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)26-21)19-11-3-7-15-23(19)27-24-16-8-4-12-20(24)25/h1-16,26-27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFPRCSANHVXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4N2)C5=CC=CC=C5NC6=CC=CC=C36 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-amino-N-(2-hydroxyethyl)anilino]ethyl hydrogen sulfate](/img/structure/B8221067.png)
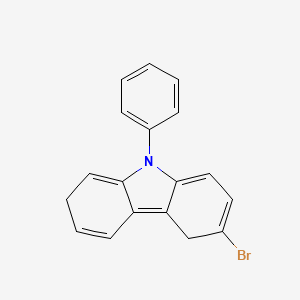
![Methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate](/img/structure/B8221078.png)




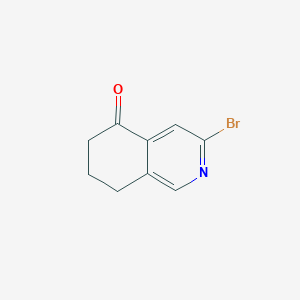
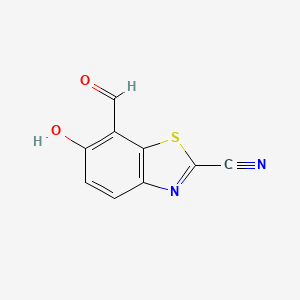
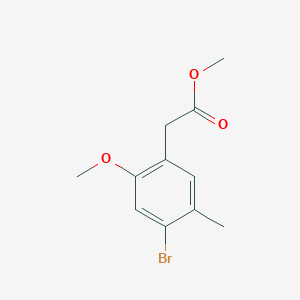
![7-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[C]azepin-1-one](/img/structure/B8221142.png)
![4-[[(R)-3-Dimethylamino-1-[(phenylsulfanyl)methyl]propyl]amino]-3-nitrobenzenesulfonamide](/img/structure/B8221155.png)
